Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate
Description
Ethyl 2-thioxobenzo[d][1,3]dioxole-5-carboxylate is a sulfur-containing derivative of the benzo[d][1,3]dioxole scaffold, where one oxygen atom in the dioxole ring is replaced by a thioxo (S=O) group at the 2-position. This substitution significantly alters the compound’s electronic and steric properties compared to its oxygenated analogs.
Properties
Molecular Formula |
C10H8O4S |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O4S/c1-2-12-9(11)6-3-4-7-8(5-6)14-10(15)13-7/h3-5H,2H2,1H3 |
InChI Key |
QDQTUYCZUGPKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . This method allows for the incorporation of the benzo[d][1,3]dioxole subunit into the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use as an antioxidant and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets and pathways within cells. For example, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with proteins involved in these pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl Benzo[d][1,3]dioxole-5-carboxylate (CAS 6951-08-2)
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Properties :
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.
- Synthesis : Likely derived via esterification of benzo[d][1,3]dioxole-5-carboxylic acid.
Ethyl 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS 157489-19-5)
- Molecular Formula : C₁₀H₈F₂O₄
- Molecular Weight : 230.16 g/mol
- Key Properties :
- Applications : Fluorinated analogs are valued for enhanced metabolic stability in drug design.
- Differentiation : The electron-withdrawing fluorine atoms reduce ring electron density, contrasting with the electron-rich thioxo variant.
Methyl 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS 773873-95-3)
- Molecular Formula : C₉H₆F₂O₄
- Molecular Weight : 216.14 g/mol
2-(Fluorosulfonyl)ethyl Benzo[d][1,3]dioxole-5-carboxylate (Compound 2s)
- Key Properties :
- Differentiation : The fluorosulfonyl moiety enhances electrophilicity, enabling nucleophilic substitution reactions—uncommon in the thioxo or difluoro analogs.
Comparative Analysis Table
Biological Activity
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a thioxo group and a dioxole ring. Its molecular formula is , which contributes to its diverse chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of cellular processes through interaction with microbial cell membranes and inhibition of enzyme activity.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound has been tested against several types of cancer cells, showing promising results in reducing cell viability. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. This suggests a moderate level of antimicrobial activity compared to standard antibiotics.
Study 2: Cytotoxicity in Cancer Cells
In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
